2-(2-Bromo-4-nitrophenoxy)acetamide
Description
2-(2-Bromo-4-nitrophenoxy)acetamide is an organic compound with the molecular formula C8H7BrN2O4 It is characterized by the presence of a bromine atom, a nitro group, and an acetamide group attached to a phenoxy ring
Properties
IUPAC Name |
2-(2-bromo-4-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O4/c9-6-3-5(11(13)14)1-2-7(6)15-4-8(10)12/h1-3H,4H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUXWLZFMQLACZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-nitrophenoxy)acetamide typically involves the reaction of 2-bromo-4-nitrophenol with chloroacetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-nitrophenoxy)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyacetamides.
Reduction: Formation of 2-(2-Amino-4-nitrophenoxy)acetamide.
Hydrolysis: Formation of 2-(2-Bromo-4-nitrophenoxy)acetic acid and ammonia.
Scientific Research Applications
2-(2-Bromo-4-nitrophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-nitrophenoxy)acetamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro and bromine groups can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-nitrophenoxy)acetic acid
- 2-(2-Amino-4-nitrophenoxy)acetamide
- 2-(2-Bromo-4-nitrophenoxy)ethanol
Uniqueness
2-(2-Bromo-4-nitrophenoxy)acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and nitro groups allows for diverse chemical transformations and applications in various fields of research.
Biological Activity
2-(2-Bromo-4-nitrophenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 259.06 g/mol. The structure features a bromine atom and a nitro group on a phenoxy framework, which contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 259.06 g/mol |
| Functional Groups | Bromine, Nitro, Acetamide |
The biological activity of this compound is influenced by its ability to interact with various cellular targets. The presence of the bromine and nitro groups enhances its reactivity, allowing it to modulate biochemical pathways by interacting with enzymes or receptors. This interaction can lead to significant biological effects, including antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. In vitro studies have shown that it can inhibit the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and other tumor cell lines. The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10-33 | Tubulin destabilization |
| MDA-MB-231 | 23-33 | Apoptosis induction |
Case Studies
- Antimicrobial Evaluation : A study assessed the compound's efficacy against Mycobacterium tuberculosis strains. It showed promising results with minimal inhibitory concentrations (MICs) indicating potent activity against resistant strains .
- Anticancer Studies : In another investigation, derivatives of this compound were tested for their antiproliferative effects on various cancer cell lines. The results indicated significant cytotoxicity, particularly in breast cancer cells, suggesting potential for development as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
